N-(3-((2-methoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a furan ring, a thiophene ring, a pyridine ring, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated significant potential as antiprotozoal agents. These compounds have shown strong DNA affinities and excellent in vivo activity in trypanosomal models, highlighting their potential for treating diseases caused by protozoa like T. b. rhodesiense and P. falciparum. The synthesis process involves several steps, including bromination, condensation, and hydrogenation, to prepare diamidines and potential prodrugs with high DeltaT(m) values indicating strong DNA binding affinities (Ismail et al., 2004).
Met Kinase Superfamily Inhibitors
Another study focused on the discovery of selective Met kinase inhibitors, identifying substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent agents. These compounds, through structural modifications, achieved improved enzyme potency, aqueous solubility, and kinase selectivity. One such compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, advancing to phase I clinical trials (Schroeder et al., 2009).
Amplifiers of Phleomycin
The synthesis and evaluation of pyridinylpyrimidines with strongly basic side chains have been reported to act as amplifiers of phleomycin against Escherichia coli. These compounds, through condensation and nucleophilic displacement reactions, highlight the potential for designing new antibacterial agents based on unfused heterobicyclic structures (Brown & Cowden, 1982).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Studies on the synthesis, characterization, and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells demonstrate their potential as anticancer agents. The structural modifications and subsequent biological evaluations suggest a promising approach for developing new therapeutic agents with cytotoxic properties (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further exploring its properties and potential applications. This could include studying its reactivity under different conditions, investigating its mechanism of action in more detail, or testing its efficacy as a potential drug .
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-16(2)31-24(27-23(28)19-11-8-14-30-19)21(15)22(26-20-12-6-7-13-25-20)17-9-4-5-10-18(17)29-3/h4-14,22H,1-3H3,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGJXQXWFQXPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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